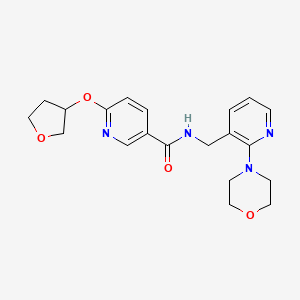
N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH287, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. TH287 has been shown to target the DNA damage response pathway and inhibit the activity of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA.
Aplicaciones Científicas De Investigación
Nicotinamide and Neurocognitive Function
Research suggests that nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), may have potential neuroprotective effects. Studies involving cellular, animal, and human subjects indicate that nicotinamide could preserve and enhance neurocognitive functions. This is significant in the context of aging and neurological disorders such as Alzheimer's and Parkinson's disease. Nicotinamide's role in maintaining NAD+ levels is critical for cellular energy production and may influence cognitive health positively (Rennie et al., 2015).
Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine and pyrans derivatives, structural components related to the chemical structure of the compound , play a significant role in pharmacology. These derivatives exhibit a wide spectrum of pharmacological activities, including potential anticancer properties. The inclusion of morpholine rings in organic compounds is linked to diverse pharmacological activities, underscoring the importance of chemical design in developing therapeutic agents. Such studies highlight the potential for compounds with similar structures to "N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" in drug discovery and development (Asif & Imran, 2019).
Nicotinamide in Cancer Research
Nicotinamide and its derivatives have been investigated for their anticancer potential. These compounds are part of ongoing research into developing efficient anticancer drugs. Nicotinamide's biological properties, including its role in DNA repair and sirtuin modulation, make it a candidate for cancer therapy. Research into nicotinic acid derivatives also indicates their importance in anticancer drug development, highlighting the therapeutic potential of nicotinamide and related compounds in treating various cancers (Jain et al., 2020).
Role in Pathological Angiogenesis
Nicotine, closely related to nicotinamide in the context of nicotinic receptors, has been studied for its effect on endothelial cell functions and pathological angiogenesis. Such research is crucial in understanding the mechanisms by which related compounds might influence vascular health and disease, including atherosclerosis and cancer. The modulation of endothelial nicotinic acetylcholine receptors by nicotine suggests potential areas of investigation for nicotinamide derivatives in diseases characterized by abnormal angiogenesis (Lee & Cooke, 2012).
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-20(16-3-4-18(22-13-16)28-17-5-9-27-14-17)23-12-15-2-1-6-21-19(15)24-7-10-26-11-8-24/h1-4,6,13,17H,5,7-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBIPJDFSLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

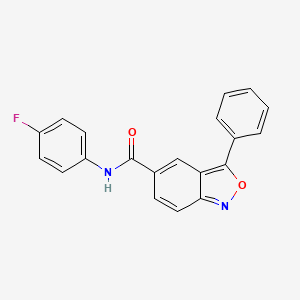
![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)
![N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727009.png)
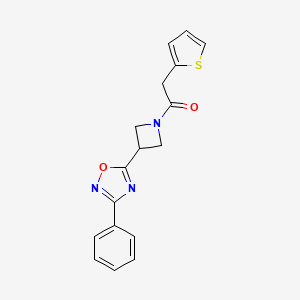

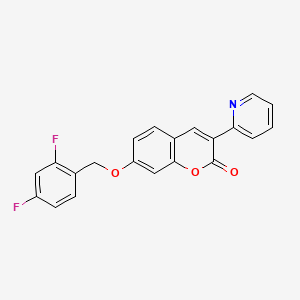
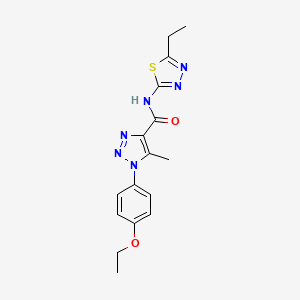
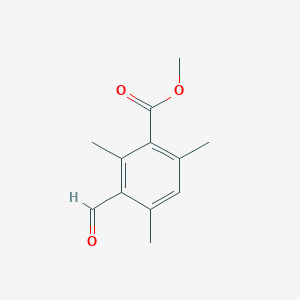
![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)

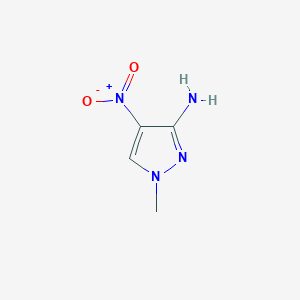
![4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2727027.png)
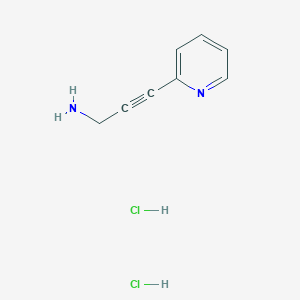
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine](/img/structure/B2727029.png)